molecular formula C7H13ClN2O3 B1469386 2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride CAS No. 1205125-34-3

2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride

Cat. No.: B1469386
CAS No.: 1205125-34-3
M. Wt: 208.64 g/mol
InChI Key: NLOCJJKWNOEHKF-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Context and Development

The development of 2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride emerged from the broader exploration of piperazine derivatives in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. The compound represents an evolution in the understanding of heterocyclic chemistry, particularly within the context of developing bioactive molecules with enhanced pharmacological properties. Research into piperazine derivatives gained significant momentum following the recognition of their therapeutic potential, with various structural modifications being systematically explored to optimize biological activity and chemical stability.

The historical progression of piperazine chemistry can be traced back to the foundational work on basic piperazine structures, which were first recognized for their anthelmintic properties in the 1950s. The subsequent decades witnessed extensive research into substituted piperazine derivatives, leading to the development of increasingly sophisticated compounds such as this compound. This compound represents a culmination of decades of structure-activity relationship studies and synthetic methodology development within the piperazine chemical space.

The evolution of synthetic methodologies for producing oxopiperazine derivatives has been instrumental in enabling the preparation of compounds like this compound. These advances in synthetic chemistry have facilitated the exploration of novel structural motifs and have contributed to the expansion of chemical libraries containing piperazine-based compounds. The development of efficient synthetic routes has been crucial for enabling both academic research and potential commercial applications of these specialized heterocyclic compounds.

Chemical Nomenclature and Registry Information

CAS Registry Number (1205125-34-3)

The Chemical Abstracts Service registry number 1205125-34-3 serves as the unique identifier for this compound within the global chemical literature and regulatory databases. This registry number facilitates unambiguous identification of the compound across various chemical databases, regulatory submissions, and scientific publications. The assignment of this specific registry number reflects the compound's recognition as a distinct chemical entity with defined structural characteristics and documented chemical properties.

Properties

IUPAC Name

2-(4-methyl-3-oxopiperazin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c1-8-2-3-9(4-6(8)10)5-7(11)12;/h2-5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCJJKWNOEHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride is a compound with significant potential in medicinal chemistry, characterized by its piperazine ring structure and various functional groups. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The molecular formula of this compound is C₇H₁₃ClN₂O₃, with a molecular weight of 208.64 g/mol. The compound features a piperazine ring, which is common in many biologically active molecules, enhancing its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The presence of the carboxylic acid group allows for nucleophilic substitution and acid-base reactions, while the piperazine moiety can modulate receptor activities involved in neurotransmission and other metabolic pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to neurotransmitter signaling and metabolic pathways, potentially influencing various physiological processes .
  • Cytotoxicity : In vitro studies have demonstrated that oxopiperazin-based compounds can induce apoptosis in cancer cell lines, such as LNCaP (Lymph Node Carcinoma of the Prostate), indicating potential anti-cancer properties .
  • Neurotransmitter Modulation : The compound's ability to interact with neurotransmitter receptors suggests it may play a role in modulating neurological functions, although further research is needed to clarify these effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
CytotoxicityInduced apoptosis in LNCaP cell line; potential anti-cancer agent.
Enzyme InhibitionSuggested inhibition of enzymes involved in neurotransmitter signaling.
Neurotransmitter ModulationPotential interactions with neurotransmitter receptors; further studies needed.

Comparative Analysis

Comparative studies with similar compounds reveal unique aspects of this compound:

Table 2: Comparison with Similar Compounds

Compound NameCAS NumberKey Characteristics
4-Methyl-piperazin-1-yl-acetic acid2762732Lacks the oxo group; primarily used in CNS studies.
(S)-2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid1240584-98-8Different stereochemistry; potential anti-inflammatory properties.
2-(2-Oxopiperazin-1-yl)acetic acid hydrochloride32705-76-3Similar piperazine structure; used in similar applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential interactions within biological systems, which may provide distinct therapeutic avenues not fully explored by its analogs.

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to 2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride. Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases. For instance, a related compound showed comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

2. Pain Management
The analgesic properties of this compound are also being investigated. Its mechanism appears to involve modulation of pain pathways, making it a candidate for further development in pain management therapies. The compound's ability to reduce pain without the severe side effects associated with opioids is particularly noteworthy .

3. Neurological Disorders
There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies indicate its potential role in treating neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress . This opens avenues for research into its use in conditions like Alzheimer's disease and Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperazine derivatives followed by acylation reactions. The synthesis pathway can be optimized for yield and purity, which is crucial for pharmaceutical applications.

Synthesis Pathway Overview

StepReaction TypeKey ReagentsOutcome
1N-AlkylationPiperazine, Methyl iodide4-Methylpiperazine
2AcylationAcetic anhydrideAcetylated product
3HydrochlorinationHCl gasThis compound

Case Studies and Research Findings

Several studies have documented the therapeutic effects of compounds similar to this compound:

Case Study 1: Anti-inflammatory Effects
A study published in Molbank demonstrated that a derivative of this compound exhibited significant anti-inflammatory effects in animal models, reducing edema and pain responses comparable to established NSAIDs .

Case Study 2: Neuroprotective Effects
Research conducted on neurodegenerative models indicated that the compound could significantly reduce markers of oxidative stress and improve cognitive function in treated subjects, suggesting its potential as a therapeutic agent for neurological disorders .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 3-oxo and 4-methyl groups on piperazine distinguish it from the Fmoc-protected derivative, which lacks these substituents but includes a bulky Fmoc group for peptide synthesis compatibility.
  • The carbazole-based polymer is structurally distinct, featuring a conjugated aromatic system instead of a piperazine ring, enabling electrochromic properties.

Physicochemical Properties

Property Target Compound 2-[4-(Fmoc)piperazin-1-yl]acetic acid Poly(2-(9H-carbazol-9-yl)acetic acid)
Molecular Weight (g/mol) ~208.46 (calculated) Not reported (CAS: 180576-05-0) 130,900 (polymer)
Solubility Water (HCl salt) Organic solvents (e.g., dioxane, DMF) DMSO, THF, NMP
Conductivity Not applicable (small molecule) Not applicable 4.3 × 10⁻² S/cm (oxidized state)
Thermal Stability Likely moderate (HCl salt) Dependent on Fmoc cleavage High (polymeric structure)

Insights :

  • The hydrochloride salt form of the target compound enhances water solubility compared to the Fmoc derivative, which is tailored for organic-phase peptide synthesis .
  • The carbazole polymer’s high molecular weight and conductivity contrast sharply with the small-molecule piperazine derivatives, reflecting divergent applications (e.g., electrochromic films vs. pharmaceutical intermediates).

Preparation Methods

Synthesis of Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate

  • Add 1-(3-chlorophenyl) piperazin-2-one hydrochloride (5 g, 20.24 mmol) to methyl α-bromo (4-chlorophenyl)acetate (5.33 g, 20.24 mmol) in 50 mL of methanol along with sodium bicarbonate (3.4 g, 40.48 mmol).
  • Stir the mixture at 80°C for 6 hours.
  • Separate precipitated solids by filtration and evaporate the solvent under reduced pressure.
  • Dissolve the precipitate in ethyl acetate (60 mL) and wash with water (30 mL).
  • Wash the separated organic phase with distilled water and cool to -10°C.
  • Add a mixture of 10 g of ice and 5 mL concentrated HCl.
  • Filter the precipitate and dry to obtain the expected product.

Preparation of (2-Aminothiazol-4-yl)-acetic acid hydrochloride from Thiourea

  • Suspend thiourea in water, using 125 to 250 g of water per mole of thiourea.
  • Add 4-chloroacetoacetyl chloride, dissolved in a chlorohydrocarbon (preferably methylene chloride), to the suspension at a temperature of 5° to 10° C, preferably 7° to 8° C. The 4-chloroacetoacetyl chloride solution is obtained by chlorinating diketene in a chlorohydrocarbon (preferably methylene chloride) at -10° to -25° C. Use 3 to 50 moles of solvent, preferably 8 to 25 moles of solvent, per mole of 4-chloroacetoacetyl chloride.
  • Maintain the temperature at 5° to 10° C, preferably 7° to 8° C.
  • Add the prepared 4-chloroacetoacetyl chloride solution dropwise to the suspension over 25 minutes, at +7° to +8° C, with constant stirring.
  • Continue stirring for 30 minutes at +5° to +7° C after the addition is complete.
  • Remove the cooling bath and continue stirring for another 60 minutes, allowing the temperature to rise to +26° to 27° C.
  • Place the reaction mixture in a refrigerator to allow the (2-aminothiazol-4-yl)-acetic acid hydrochloride to precipitate.

[Synthesis of 2-2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid

  • Convert a compound of formula (Ha) by treatment with acid or a base to obtain a compound of formula (Ia).
    • \$$R1\$$ = H or \$$C1-C4\$$ alkyl
    • \$$R2\$$ = aryl or heteroaryl or \$$R1\$$ and \$$R2\$$ together with the carbon to which they are attached form a \$$C3-C8\$$ cycloalkyl group.
  • Condense a compound of formula (Villa) with a compound of formula (IXa), to prepare the compound of formula (Ha).
    • X is a suitable leaving group consisting of chlorine, bromine, iodine, 4-methylphenyl-sulfonyloxy, methylsulfonyloxy group, or 4-bromophenyl-sulfonyloxy group.
    • \$$R1\$$ = H or \$$C1-C_4\$$ alkyl
  • Perform hydrolysis in stage E, either acid hydrolysis or alkaline hydrolysis, preferably acid hydrolysis. Use an acid selected from aq. hydrochloric acid, aq. hydrobromic acid, aq. sulfuric acid, preferably aq. sulfuric acid or aq. Hydrobromic acid.
  • Maintain the temperature for hydrolysis in stage E between about -20°C to about 130°C, preferably about 80°C to about 85°C.
  • Recover the byproduct, an amino compound like benzyl amine or 1-phen ethyl amine, obtained by this hydrolysis step using conventional methods and recycle to increase productivity.
  • Convert the compound of formula (Ia) to a pharmaceutically acceptable salt if desired, for example hydrochloride, hydrobromide, sodium, or potassium salt. The hydrochloride salt of (R)-2-[2-[4-[(4-chloro phenyl) phenyl methyl] -1-piperazinyl] ethoxy acetic acid (I) may be prepared by purging or addition of organic solvent saturated with hydrochloric acid gas or by directly purging the hydrochloric acid gas into the reaction mass. Depending on the amount of hydrochloric acid used, either monohydrochloride or dihydrochloride salt can be prepared.

Solvent-free Synthesis of Imidazole-1-yl-acetic acid hydrochloride

  • Carry out a solvent-free reaction of imidazole with tert-butyl chloroacetate in the presence of a suitable base to produce imidazol-1-yl-acetic acid tert-butyl ester. An equimolar ratio of tert-butyl chloroacetate and Imidazole is optimum for the synthesis of Imidazol-1-yl-acetic acid tert-butyl ester.
  • Isolate the formed imidazol-1-yl-acetic acid tert-butyl ester from water. The Imidazol-1-yl-acetic acid tert-butyl ester can be isolated simply by suspending the reaction mass in water followed by filtration, which prevents solvent evaporation, recrystallization, and drying steps of conventional methods.
  • Hydrolyze imidazol-1-yl-acetic acid tert-butyl ester to imidazol-1-yl-acetic acid, followed by treatment with hydrochloric acid to obtain imidazol-1-yl-acetic acid hydrochloride. The aqueous hydrolysis and hydrochloride salt formation afford Imidazol-1-yl-acetic acid hydrochloride having di-acid impurity less than 0.50%.

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain ≤60°C during hydrolysis to avoid side reactions (e.g., piperazine ring degradation) .
  • Purification : Use recrystallization from ethanol/water (3:1) to achieve ≥95% purity, as validated by HPLC .

Basic: Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Confirm the presence of the methyl group (δ 1.2–1.4 ppm) and piperazine protons (δ 2.8–3.5 ppm). The acetic acid moiety appears as a singlet at δ 3.7–4.0 ppm.
    • 13C NMR : Verify the ketone (C=O) at ~170 ppm and the carboxylic acid carbon at ~175 ppm.
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution). Retention time consistency (±0.2 min) across batches indicates purity .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 218.1 (free base) and [M+Cl]− at m/z 254.1 (hydrochloride salt) .

Advanced: How does the semi-flexible linker structure impact PROTAC ternary complex formation and degradation efficiency?

Methodological Answer:
The compound’s piperazine ring provides conformational flexibility, while the acetic acid group introduces rigidity. To assess linker effects:

Ternary Complex Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics between the PROTAC, E3 ligase, and target protein. Compare with rigid linkers (e.g., PEG-based).

Degradation Assays : Treat cells with PROTAC variants and quantify target protein levels via Western blot. A 2–3-fold difference in DC50 values between flexible and semi-flexible linkers indicates structural influence .

Molecular Dynamics Simulations : Model linker flexibility to predict optimal spacing between E3 ligase and target binding domains .

Advanced: How should researchers address batch-to-batch variability in biological activity data?

Methodological Answer:

Analytical Consistency :

  • Compare HPLC chromatograms (peak area % and retention times) to detect impurities ≥0.1% .
  • Use differential scanning calorimetry (DSC) to verify consistent crystallinity.

Biological Replicates : Perform dose-response curves (n ≥ 3) using the same cell line passage number and assay conditions.

Root-Cause Analysis : If variability persists, test intermediates (e.g., piperazine precursor purity) via LC-MS to identify synthetic bottlenecks .

Basic: What solvent systems are optimal for solubility in cell-based assays?

Methodological Answer:

  • Stock Solution : Dissolve in DMSO (10 mM) due to the hydrochloride salt’s hygroscopicity. Avoid aqueous buffers for long-term storage.
  • Working Concentration : Dilute in PBS (pH 7.4) to ≤1% DMSO. Pre-warm to 37°C to prevent precipitation.
  • Solubility Testing : Use nephelometry to quantify solubility limits in physiological buffers (e.g., ≥50 µM required for in vitro efficacy) .

Advanced: What strategies improve yield in multi-step synthesis while maintaining regioselectivity?

Methodological Answer:

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for piperazine nitrogen protection to minimize side reactions.

Catalytic Optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics (yield increase from 60% to 85%) .

In Situ Monitoring : Use FTIR to track ketone (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3500 cm⁻¹) formation, halting reactions at 95% conversion .

Basic: How can researchers confirm compound stability under various storage conditions?

Methodological Answer:

  • Short-Term Stability : Store at 2–8°C under inert atmosphere (argon) to prevent hydrolysis. Monitor via monthly HPLC (degradants ≤1% over 6 months) .
  • Long-Term Stability : For lyophilized samples, conduct accelerated stability testing (40°C/75% RH for 3 months). Use Karl Fischer titration to ensure moisture content ≤0.5% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.